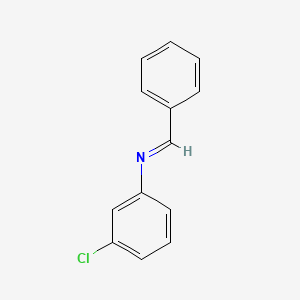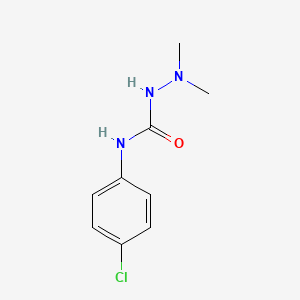
Hexane, 3,4-dimethyl-3,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-3,4-dinitrohexane is an organic compound with the molecular formula C8H16N2O4 It is characterized by the presence of two nitro groups (-NO2) and two methyl groups (-CH3) attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-3,4-dinitrohexane typically involves the nitration of 3,4-dimethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via the electrophilic substitution mechanism, where the nitro groups are introduced into the hexane backbone.
Industrial Production Methods
Industrial production of 3,4-dimethyl-3,4-dinitrohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-3,4-dinitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-3,4-dinitrohexane has several applications in scientific research:
Chemistry: Used as a model compound to study rotational isomerism and conformational analysis.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-3,4-dinitrohexane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used. The pathways involved include electrophilic and nucleophilic mechanisms, which are influenced by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with a shorter carbon chain.
2,2,3,3-Tetranitrobutane: Contains four nitro groups and exhibits different reactivity.
3,4-Dimethylhexane: Lacks nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dimethyl-3,4-dinitrohexane is unique due to its specific arrangement of nitro and methyl groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
102871-79-4 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3,4-dimethyl-3,4-dinitrohexane |
InChI |
InChI=1S/C8H16N2O4/c1-5-7(3,9(11)12)8(4,6-2)10(13)14/h5-6H2,1-4H3 |
InChI-Schlüssel |
GVEMMQMBSPOZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)(CC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)

![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)







![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)

